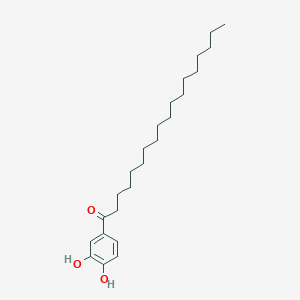
1-(3,4-dihydroxyphenyl)octadecan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dihydroxyphenyl)octadecan-1-one is a chemical compound with the molecular formula C24H40O3 and a molecular weight of 376.6 g/mol This compound is characterized by the presence of a long aliphatic chain (octadecanone) attached to a phenyl ring substituted with two hydroxyl groups at the 3 and 4 positions
准备方法
The synthesis of 1-(3,4-dihydroxyphenyl)octadecan-1-one can be achieved through several routes. One common method involves the reaction of octadecanoic acid with p-methoxyphenol in the presence of boron trifluoride as a catalyst. This reaction is typically carried out without a solvent at a temperature range of 95-100°C for about 5 hours . The yield of this reaction is around 20%.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.
化学反应分析
1-(3,4-dihydroxyphenyl)octadecan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The carbonyl group in the octadecanone chain can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups typically yields quinones, while reduction of the carbonyl group results in the corresponding alcohol.
科学研究应用
1-(3,4-dihydroxyphenyl)octadecan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound’s phenolic structure makes it a potential candidate for studying antioxidant properties and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs with antioxidant or anti-inflammatory properties.
Industry: It is used in the formulation of specialty chemicals and materials, including surfactants and lubricants.
作用机制
The mechanism of action of 1-(3,4-dihydroxyphenyl)octadecan-1-one is primarily related to its phenolic structure. The hydroxyl groups on the phenyl ring can donate hydrogen atoms, acting as antioxidants and neutralizing free radicals. This property is particularly valuable in biological systems, where oxidative stress can lead to cellular damage.
In addition, the compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects.
相似化合物的比较
1-(3,4-dihydroxyphenyl)octadecan-1-one can be compared with other similar compounds, such as:
1-Octadecanone, 1-(4-hydroxyphenyl)-: This compound has a single hydroxyl group on the phenyl ring, which may result in different chemical reactivity and biological activity.
1-Octadecanone, 1-(3,4-dimethoxyphenyl)-: The presence of methoxy groups instead of hydroxyl groups can significantly alter the compound’s properties, including its solubility and reactivity.
1-(3,4-dihydroxyphenyl)octadecan-1-one2-propanone:
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
1177-44-2 |
|---|---|
分子式 |
C24H40O3 |
分子量 |
376.6 g/mol |
IUPAC 名称 |
1-(3,4-dihydroxyphenyl)octadecan-1-one |
InChI |
InChI=1S/C24H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(25)21-18-19-23(26)24(27)20-21/h18-20,26-27H,2-17H2,1H3 |
InChI 键 |
QTZPOTHJYZFECC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)C1=CC(=C(C=C1)O)O |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)C1=CC(=C(C=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B1650343.png)
![4-hydroxy-N'-[4-(5-methylthiophen-2-yl)-4-oxobutanoyl]-1-phenyl-1H-pyrazole-3-carbohydrazide](/img/structure/B1650344.png)
![3-(Furan-2-yl)-11-methyl-5-phenyl-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene hydrochloride](/img/structure/B1650345.png)

![N3-methyl-1-phenyl-N3-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide](/img/structure/B1650348.png)

![N-[(1,3-diphenylpyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B1650350.png)
![N-{4-[2-(benzylamino)-6H-1,3,4-thiadiazin-5-yl]phenyl}acetamide hydrochloride](/img/structure/B1650351.png)
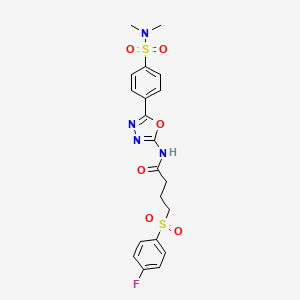
![{methyl[(thiophen-2-yl)methyl]carbamoyl}methyl 1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate](/img/structure/B1650355.png)
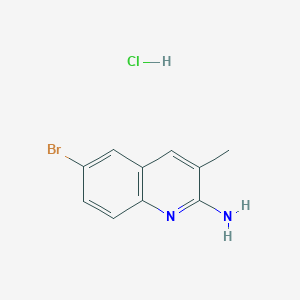
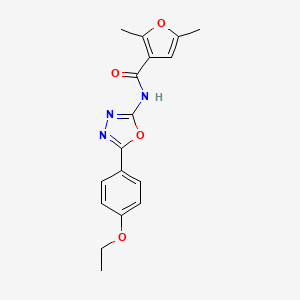
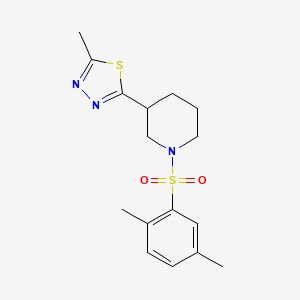
![1,3-Dimethyl 5-[2-(cycloheptylamino)acetamido]benzene-1,3-dicarboxylate; oxalic acid](/img/structure/B1650364.png)
